molecular formula C9H10FNO3 B8473197 Methyl (4-amino-2-fluoro-3-hydroxyphenyl)acetate

Methyl (4-amino-2-fluoro-3-hydroxyphenyl)acetate

Cat. No. B8473197
M. Wt: 199.18 g/mol
InChI Key: ASKIHSLBPLCNKS-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

Methyl 2-fluoro-3-hydroxy-4-nitrophenylacetate (5.22 g, 14.9 mmol), reduced iron powder (2.66 g, 47.7 mmol), sodium acetate-trihydrate (2.03 g, 14.9 mmol) and acetic acid (5.54 ml) were heated and refluxed at 110° C. for 4 hours in methanol:water (1:4, 300 ml). After cooling to room temperature, the reaction mixture was filtered through Celite under reduced pressure to remove the insoluble matter. The filtrate was then concentrated, followed by extraction with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (silica gel: 50 g), whereby from hexane/ethyl acetate (2/1) eluate fractions, the title compound (1.29 g, 44%) was obtained as a brown oil.
Name
Methyl 2-fluoro-3-hydroxy-4-nitrophenylacetate
Quantity
5.22 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
5.54 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([OH:8])=[C:6]([N+:9]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH2:12][C:13]([O:15][CH3:16])=[O:14].O.O.O.C([O-])(=O)C.[Na+].C(O)(=O)C>CO.O>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([CH2:12][C:13]([O:15][CH3:16])=[O:14])=[C:2]([F:1])[C:7]=1[OH:8] |f:1.2.3.4.5,7.8|

Inputs

Step One
Name
Methyl 2-fluoro-3-hydroxy-4-nitrophenylacetate
Quantity
5.22 g
Type
reactant
Smiles
FC1=C(C=CC(=C1O)[N+](=O)[O-])CC(=O)OC
Name
reduced iron
Quantity
2.66 g
Type
reactant
Smiles
Name
Quantity
2.03 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
5.54 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the insoluble matter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (silica gel: 50 g), whereby from hexane/ethyl acetate (2/1) eluate fractions

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)CC(=O)OC)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.29 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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